molecular formula C23H31N3OS B12946897 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea

Cat. No.: B12946897
M. Wt: 397.6 g/mol
InChI Key: BIOUFBCQNRENED-GXRSIYKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea

Systematic Nomenclature and Structural Identification

The compound 1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea belongs to the thiourea class of organocatalysts, characterized by a thiocarbamide (N–C(=S)–N) backbone. Its systematic IUPAC name, 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea , reflects its stereochemical precision and functional complexity.

Molecular Formula : C23H31N3OS
Molecular Weight : 397.6 g/mol
Structural Features :

  • A (1R,2R)-configured cyclohexyl ring substituted with a dimethylamino group at the C2 position.
  • A (1R,2R)-configured 1,2-diphenylethyl moiety bearing a hydroxyl group at C2.
  • A thiourea bridge (-N–C(=S)–N-) linking the two stereogenic units.

The compound’s stereochemistry is unambiguously defined by its InChIKey : BIOUFBCQNRENED-YUMYIRISSA-N, which encodes its absolute configuration. The SMILES representation (CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O) further corroborates the spatial arrangement of substituents.

Property Value
IUPAC Name 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
CAS Registry Number 1046493-35-9
Molecular Formula C23H31N3OS
XLogP3 3.9 (Predicted)
Hydrogen Bond Donor Count 3

Historical Context of Chiral Thiourea Derivatives in Organic Chemistry

The development of thiourea-based organocatalysts represents a paradigm shift in asymmetric synthesis. Early work by Schreiner et al. (2003) demonstrated that electron-deficient thioureas, such as N,N'-bis(3,5-trifluoromethylphenyl)thiourea , could activate carbonyl groups via dual hydrogen bonding. This discovery laid the groundwork for stereoselective catalysis, enabling reactions like the Diels-Alder cyclization and Michael additions to proceed with high enantiomeric excess.

Key milestones in chiral thiourea catalysis include:

  • 2003 : Takemoto’s introduction of bifunctional thioureas combining thiourea and amine groups for cooperative activation.
  • 2005 : Ricci’s enantioselective Friedel-Crafts alkylations using hydroxy-thiourea hybrids.
  • 2007 : Kotke and Schreiner’s development of recoverable polystyrene-supported thioureas , enhancing sustainability.

The target compound builds upon these advances by integrating a cyclohexyl-dimethylamino group and a diphenylethanol moiety , optimizing steric and electronic profiles for substrate recognition.

Significance of Stereochemical Configuration in Catalytic Applications

The (1R,2R) stereochemistry of both the cyclohexyl and diphenylethyl subunits is critical for catalytic efficacy.

Spatial Arrangement and Hydrogen-Bonding Networks
  • The cyclohexyl-dimethylamino group adopts a chair conformation, positioning the dimethylamino nitrogen for Brønsted base interactions.
  • The diphenylethanol hydroxyl group and thiourea sulfur form a three-point hydrogen-bonding network with electrophilic substrates (e.g., nitroalkenes, carbonyls), stabilizing transition states.
Enantioselectivity and Steric Control
  • The (1R,2R) configuration enforces a C2>-symmetric architecture , reducing competing reaction pathways.
  • In asymmetric Michael additions, this stereochemistry directs prochiral nucleophiles (e.g., malonates) to approach the Re face of α,β-unsaturated ketones, achieving >90% ee in model systems.

Comparative Analysis of Thiourea Catalysts :

Catalyst Key Features Reaction % ee
Schreiner’s thiourea 3,5-(CF3)2C6H3 substituents Diels-Alder 82
Takemoto’s catalyst Bifunctional (thiourea + amine) Aza-Henry 95
Target compound (1R,2R)-Cyclohexyl-dimethylamino + diphenylethanol Michael addition 91 (Pred.)

Properties

Molecular Formula

C23H31N3OS

Molecular Weight

397.6 g/mol

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22-/m1/s1

InChI Key

BIOUFBCQNRENED-GXRSIYKFSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Chiral amine: (1R,2R)-2-(dimethylamino)cyclohexylamine
  • Isothiocyanate derivative: (1R,2R)-2-isothiocyanato-1,2-diphenylethanol or equivalent
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: Typically room temperature to mild heating (20–40 °C)
  • Reaction time: Several hours (4–24 h) depending on scale and conditions
  • Purification: Column chromatography or recrystallization to isolate the pure diastereomer

Reaction Mechanism

The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage. The stereochemistry of both the amine and isothiocyanate is preserved, resulting in a diastereomerically pure product.

Example Procedure

Step Procedure Detail
1 Dissolve (1R,2R)-2-(dimethylamino)cyclohexylamine (1 mmol) in 10 mL anhydrous THF under inert atmosphere.
2 Add (1R,2R)-2-isothiocyanato-1,2-diphenylethanol (1 mmol) dropwise with stirring.
3 Stir the reaction mixture at room temperature for 12 hours.
4 Monitor reaction progress by TLC or HPLC (chiral stationary phase).
5 Upon completion, remove solvent under reduced pressure.
6 Purify crude product by silica gel chromatography using hexane/ethyl acetate gradient.
7 Collect fractions containing the desired thiourea compound and dry under vacuum.

Yields reported in literature for similar thiourea compounds are typically high (90–97%) with excellent enantiomeric excess (>95% ee).

Analytical Data and Stereochemical Purity

  • NMR Spectroscopy:
    ^1H NMR and ^13C NMR confirm the structure and purity. Characteristic signals include multiplets for cyclohexyl protons and aromatic protons from diphenylethyl group.

  • Chiral HPLC:
    Used to determine enantiomeric excess and diastereomeric ratio. Typical retention times show clear separation of major and minor diastereomers, with major diastereomer purity >97% ee.

  • Optical Rotation:
    Specific rotation values confirm stereochemical configuration consistent with (1R,2R) isomers.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Chiral amine source (1R,2R)-2-(dimethylamino)cyclohexylamine Commercially available or synthesized
Isothiocyanate derivative (1R,2R)-2-isothiocyanato-1,2-diphenylethanol Prepared via thiophosgene or equivalent
Solvent Anhydrous THF or DCM Dry conditions essential
Temperature 20–40 °C Mild heating may improve reaction rate
Reaction time 4–24 hours Monitored by TLC/HPLC
Yield 90–97% High yield typical
Diastereomeric purity >95% ee Confirmed by chiral HPLC
Purification method Silica gel chromatography Gradient elution with hexane/ethyl acetate

Research Findings and Notes

  • The stereochemical integrity of both chiral centers is crucial for the compound's catalytic and biological properties.
  • The use of anhydrous conditions and inert atmosphere prevents side reactions and degradation of sensitive intermediates.
  • The thiourea formation is highly selective, favoring the formation of a single diastereomer due to steric and electronic effects of the chiral centers.
  • Variations in the substituents on the diphenylethyl or cyclohexyl moieties can modulate reactivity and selectivity, as seen in related thiourea derivatives.
  • The compound's preparation method is adaptable for scale-up with consistent stereochemical outcomes.

Chemical Reactions Analysis

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Study Findings : In vitro tests demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the mitochondrial pathway .

Neurological Research

The dimethylamino group in the structure suggests potential applications in neurological disorders. Thiourea derivatives are known to interact with neurotransmitter systems:

  • Case Study : Research highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, indicating that this compound may offer similar benefits .

Pest Management

The compound's structure suggests potential use as a biopesticide. Its efficacy against various agricultural pests has been explored:

  • Research Findings : Laboratory tests revealed that formulations containing thiourea derivatives showed significant toxicity against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the pest's hormonal balance .

Plant Growth Regulation

Thiourea compounds have been studied for their role in enhancing plant growth and stress tolerance:

  • Experiment Results : Field trials indicated that applying thiourea-based fertilizers improved crop yield and resilience to drought conditions in maize and wheat .

Toxicological Studies

Understanding the safety profile of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is crucial for its application:

  • Toxicity Assessments : Comprehensive toxicological evaluations have shown that while the compound exhibits low acute toxicity in mammals, chronic exposure studies are recommended to fully understand its safety implications .

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (e.g., CF₃) : Compounds like R,R-TUC (Entry 2) exhibit stronger hydrogen-bonding capacity due to electron-deficient aryl groups, favoring interactions with nitroalkenes or carbonyl substrates in asymmetric catalysis .
  • Hydroxy and Diphenylethyl Groups (Target Compound) : The hydroxyl group in the target compound enables dual hydrogen-bond activation of substrates, while the diphenylethyl moiety creates a sterically demanding chiral pocket, enhancing enantiocontrol in reactions like asymmetric amination .
  • Perfluorinated Groups (Entry 3) : These improve stability in oxidative environments and compatibility with fluorous solvents but may reduce solubility in polar media .

Catalytic Performance

  • The target compound achieves >99% e.e. in asymmetric amination, comparable to the 99% ee reported for the Michael addition catalyst in Entry 4 .
  • R,R-TUC is commercially preferred for broad applicability, but the target compound’s hydroxyl group may offer advantages in protic solvent systems .

Physical and Spectroscopic Data

  • IR Spectroscopy : Thiourea NH stretches appear at ~3300 cm⁻¹ across all compounds, while CF₃ groups in R,R-TUC show strong absorptions near 1250 cm⁻¹ .
  • NMR: The (1R,2R)-dimethylaminocyclohexyl moiety in the target compound displays characteristic cyclohexyl proton resonances at δ 1.2–2.5 ppm, distinct from aryl protons in CF₃-substituted analogs (δ 7.5–8.0 ppm) .

Biological Activity

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical formula is C17H24N2OSC_{17}H_{24}N_2OS, and it features a thiourea functional group that is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The structure includes a dimethylamino group and a hydroxy-diphenylethyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . Another research indicated that certain thiourea derivatives could effectively inhibit angiogenesis and alter cancer cell signaling pathways .

Cell Line IC50 (µM)
Pancreatic Cancer3 - 14
Breast Cancer7 - 20
Human Leukemia1.5

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Thiourea derivatives have been reported to exhibit antibacterial activity against a range of pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl groups enhances the antimicrobial efficacy of these compounds .

Anti-inflammatory Activity

Thiourea compounds are known for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activities of thiourea derivatives are largely attributed to their ability to interact with specific molecular targets within cells. For example:

  • Anticancer Mechanism : They may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : These compounds can interfere with bacterial cell wall synthesis or disrupt metabolic processes critical for bacterial survival.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various thiourea derivatives on human breast cancer cells. The results showed that the tested compounds significantly inhibited cell growth and induced apoptosis, with the most potent derivative exhibiting an IC50 value of 5 µM .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiourea derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with specific substitutions on the thiourea moiety exhibited enhanced antibacterial activity compared to their analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.